QZ59S-SSS

P-glycoprotein enantioselectivity competitive inhibition

QZ59S-SSS (CAS 945624-90-8) is a cyclic trimeric peptidomimetic composed of three (S)-valine-derived thiazole units. It functions as an inhibitor of human P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter whose overexpression confers multidrug resistance (MDR) in cancer cells.

Molecular Formula C₂₄H₃₀N₆O₃S₃
Molecular Weight 546.73
CAS No. 945624-90-8
Cat. No. B1144456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQZ59S-SSS
CAS945624-90-8
Synonyms6,13,20-Trithia-3,10,17,22,23,24-hexaazatetracyclo[17.2.1.15,8.112,15]tetracosa-5(24),7,12(23),14,19(22),21-hexaene-2,9,16-trione, 4,11,18-tris(1-methylethyl)-, (4S,11S,18S)-
Molecular FormulaC₂₄H₃₀N₆O₃S₃
Molecular Weight546.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

QZ59S-SSS (CAS 945624-90-8) – A Cyclic Peptidomimetic P-Glycoprotein Inhibitor for MDR Reversal Research


QZ59S-SSS (CAS 945624-90-8) is a cyclic trimeric peptidomimetic composed of three (S)-valine-derived thiazole units [1]. It functions as an inhibitor of human P-glycoprotein (P-gp/ABCB1), an ATP-dependent efflux transporter whose overexpression confers multidrug resistance (MDR) in cancer cells [2]. Unlike linear analogs, its macrocyclic topology confers distinct binding stoichiometry and site occupancy on P-gp, making it a uniquely informative probe for studying polyspecific drug-binding mechanisms [3].

Why Generic P-gp Inhibitors Cannot Substitute for QZ59S-SSS in Mechanistic and Structural Studies


P-glycoprotein inhibitors are functionally heterogeneous: they differ in binding stoichiometry, site occupancy, inhibition mechanism (competitive vs. noncompetitive), and membrane-environment sensitivity. QZ59S-SSS is one of only two inhibitor enantiomers co-crystallized with mouse P-gp, providing atomic-level structural validation of its binding mode [1]. Its SSS stereochemistry drives two molecules into the drug-binding cavity with full positional overlap at both the H- and R- substrate sites — a property not shared by its RRR enantiomer, which occupies only one site and acts noncompetitively [2]. Furthermore, the cyclic topology is essential; the linear trimer analog is equipotent (IC50 = 1.5 μM) but lacks the constrained geometry that underlies the unique 2:1 binding stoichiometry observed crystallographically [3]. Generic P-gp inhibitors such as cyclosporin A, verapamil, or even third-generation agents like tariquidar cannot replicate this combination of structurally defined binding, enantiomer-specific site occupancy, and competitive inhibition mechanism — making QZ59S-SSS irreplaceable for experiments requiring a mechanistically unambiguous P-gp probe.

QZ59S-SSS Quantitative Differentiation Evidence Against Closest Analogs and In-Class Comparators


Enantiomer-Dependent Inhibition Mechanism: QZ59S-SSS Is a Competitive Inhibitor, QZ59-RRR Is Noncompetitive

QZ59S-SSS inhibits P-gp-mediated Hoechst 33342 transport through a competitive mechanism, whereas its enantiomer QZ59-RRR acts predominantly as a noncompetitive inhibitor. This mechanistic divergence arises from the distinct binding stoichiometry and site occupancy of the two enantiomers, with QZ59S-SSS achieving full positional overlap at both the H- and R- drug-substrate binding sites [1].

P-glycoprotein enantioselectivity competitive inhibition drug transport multidrug resistance

Enantiomer-Specific Binding Stoichiometry: Two QZ59S-SSS Molecules vs. One QZ59-RRR Molecule in the P-gp Cavity

X-ray co-crystal structures of mouse P-gp (87% sequence identity to human) revealed that two molecules of QZ59S-SSS occupy the drug-binding cavity, whereas only one molecule of QZ59-RRR is accommodated. This 2:1 vs. 1:1 binding stoichiometry is a direct consequence of the SSS stereochemistry and cyclic architecture, and it is the structural basis for the enantiomers' divergent inhibition mechanisms [1][2].

X-ray crystallography binding stoichiometry enantioselectivity P-glycoprotein drug-binding pocket

Cyclic vs. Linear Topology: Cyclic QZ59S-SSS Achieves Equivalent Potency but with Structurally Constrained Binding

The cyclic trimer QZ59S-SSS (compound 17) and its linear trimer counterpart (compound 13) are equipotent inhibitors of P-gp-mediated calcein-AM transport, both achieving IC50 = 1.5 μM. However, the cyclic topology is essential for the structurally defined 2:1 binding mode observed crystallographically; the flexible linear trimer cannot replicate this constrained binding geometry [1]. Shorter oligomers show markedly reduced potency: the dimer (compound 9) has IC50 = 20 μM, while the monomer (compound 5) is essentially inactive at relevant concentrations [1].

macrocyclization structure-activity relationship P-glycoprotein calcein-AM assay drug design

Membrane-Environment Sensitivity: QZ59S-SSS Retains High-Affinity Binding in Native Membranes but Not in Detergent Micelles

QZ59S-SSS exhibits a pronounced dependence on the membrane environment for high-affinity P-gp binding. Its apparent affinity decreases 30–150-fold when P-gp is solubilized in detergent micelles (DDM) compared with native membranes or proteoliposomes. This property is shared with verapamil but distinguishes QZ59S-SSS from tariquidar, elacridar, and zosuquidar, which retain nanomolar IC50 values even in detergent [1]. This membrane-environment sensitivity is mechanistically informative and must be considered when designing ATPase or binding assays.

membrane protein detergent micelle ATPase activity drug affinity P-glycoprotein

Binding-Site Residue Dependence: QZ59S-SSS Shares a Critical Binding Pocket with Cyclosporin A and Tariquidar

Cysteine-scanning mutagenesis of human P-gp identified residues Y307, Q725, and V982 as critical for QZ59S-SSS binding. When these three residues are substituted with cysteine in a cysless P-gp background, QZ59S-SSS — along with cyclosporin A, tariquidar, valinomycin, and FSBA — loses the ability to inhibit labeling of P-gp by the transport substrate [125I]-iodoarylazidoprazosin [1]. This demonstrates that QZ59S-SSS occupies at least part of the same primary binding pocket as these structurally diverse inhibitors, providing a common structural reference point for mapping the P-gp pharmacophore.

cysteine-scanning mutagenesis binding site drug transport P-glycoprotein structure-function

Enantiomer-Dependent Substrate Selectivity: QZ59S-SSS Competes with Both Hoechst 33342 and Daunorubicin; QZ59-RRR Does Not

QZ59S-SSS acts as a competitive inhibitor against both Hoechst 33342 (an H-site substrate) and daunorubicin (an R-site substrate), with KI,app values of 0.15 μM and 0.3 μM, respectively. These are 13-fold and 2-fold lower than the corresponding Km,app values, indicating highly efficient competition [1]. In contrast, QZ59-RRR inhibits daunorubicin transport noncompetitively (KI,app = 1.9 μM) and shows mixed-type inhibition toward Hoechst 33342 (Ki2,app = 1.6 μM noncompetitive; Ki1,app = 5 μM competitive) [1]. This broader competitive profile of the SSS enantiomer reflects its ability to occupy both substrate-binding sites simultaneously, a property that QZ59-RRR lacks.

substrate selectivity enantioselectivity daunorubicin Hoechst 33342 competitive inhibition

QZ59S-SSS – Optimal Research Application Scenarios Driven by Quantitative Differentiation Evidence


Structural Biology: Co-Crystallization and Cryo-EM Studies of P-gp Ligand Complexes

QZ59S-SSS is one of only two compounds successfully co-crystallized with mouse P-gp, yielding structures at 3.8–4.35 Å resolution [1]. Its selenazole-containing analog (QZ59Se-SSS) provides anomalous scattering signals for accurate ligand positioning within the drug-binding cavity [2]. The defined 2:1 binding stoichiometry and simultaneous occupancy of both H- and R-sites make QZ59S-SSS the preferred ligand for structural studies aiming to resolve the polyspecific binding mechanism of P-gp. Neither cyclosporin A nor tariquidar has yielded co-crystal structures with P-gp, underscoring the unique suitability of QZ59S-SSS for structural biology applications [2].

Mechanistic Pharmacology: Differentiating Competitive from Noncompetitive P-gp Inhibition

The QZ59-SSS/RRR enantiomer pair provides a rare and cleanly controlled system for studying how stereochemistry governs P-gp inhibition mechanism. With QZ59S-SSS acting as a dual-site competitive inhibitor (KI,app = 0.15–0.3 μM) and QZ59-RRR as a noncompetitive/mixed inhibitor (KI,app = 1.6–1.9 μM), researchers can dissect the structural determinants of competitive vs. allosteric P-gp modulation using chemically identical scaffolds differing only in stereochemistry [1]. This enantiomer pair is an essential toolkit for labs investigating the pharmacological classification of P-gp drug-binding sites.

Assay Development: Validating Membrane-Protein Integrity in P-gp Functional Assays

The pronounced membrane-environment sensitivity of QZ59S-SSS (30–150-fold affinity loss in DDM detergent micelles vs. native membranes) makes it a diagnostic tool for verifying the conformational and functional integrity of P-gp preparations [1]. When QZ59S-SSS exhibits nanomolar inhibitory potency, the P-gp preparation is confirmed to be in a native-like membrane state; conversely, loss of QZ59S-SSS potency indicates detergent-induced structural perturbation. Tariquidar, which retains affinity in detergent, cannot provide this diagnostic information. This application is directly relevant to laboratories optimizing P-gp purification, reconstitution, and high-throughput screening protocols [1].

Pharmacophore Mapping: Defining the Consensus P-gp Binding Pocket Across Inhibitor Chemotypes

Cysteine-scanning mutagenesis data demonstrate that QZ59S-SSS, cyclosporin A, tariquidar, valinomycin, and FSBA all require an intact Y307/Q725/V982 pocket for binding-competent inhibition [1]. Because QZ59S-SSS is the only inhibitor in this group with an experimentally determined co-crystal structure, it provides the sole structural template for rationalizing how chemically diverse inhibitors engage this shared binding region. Medicinal chemistry teams designing next-generation P-gp inhibitors can use QZ59S-SSS-bound P-gp structures as a validated docking template for virtual screening and structure-based drug design targeting this pharmacophore [1].

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